L-Phenyl-D5-alanine-N-fmoc
Overview
Description
L-Phenyl-D5-alanine-N-fmoc, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenyl-d5-alanine12, is a labeled form of Fmoc-L-Phenylalanine1. It has a molecular formula of C24H16D5NO4123 and a molecular weight of 392.461.
Synthesis Analysis
The synthesis of L-Phenyl-d5-alanine involves the enzymatic deacylation of acetylphenyl-d,-alanine-2,3,3-d, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d64.
Molecular Structure Analysis
The linear formula of L-Phenyl-D5-alanine-N-fmoc is C6D5CD2CD(NH-Fmoc)CO2H2. The molecule has a mono-isotopic mass of 392.178436 Da3.
Chemical Reactions Analysis
L-Phenyl-D5-alanine-N-fmoc is used in peptide synthesis5. It is involved in C-H activation reactions5. The Fmoc group plays a key role in the self-assembly of the molecule to form a hydrogel6.
Physical And Chemical Properties Analysis
L-Phenyl-D5-alanine-N-fmoc has a melting point of 180-187 °C2. It is stored at a temperature of 2-8°C21.
Scientific Research Applications
Self-Assembly and Hydrogelation
Fmoc-protected aromatic amino acids including Fmoc-phenylalanine derivatives are crucial in studying and enhancing the self-assembly and hydrogelation processes in aqueous solutions. These compounds have been shown to efficiently self-assemble into amyloid-like fibrils, promoting hydrogelation. Such studies underscore the importance of atomic substitutions on the benzyl side-chain of Fmoc-Phe in modulating hydrophobic and π–π interactions, which are vital for self-assembly and the rheological properties of hydrogels (Ryan, Anderson, & Nilsson, 2010). This application is significant in the design of novel biomaterials and for understanding the fundamental principles of molecular self-assembly.
Enzyme-Driven Dynamic Peptide Libraries
The development of dynamic combinatorial libraries (DCL) employing Fmoc-amino acids showcases an innovative approach to discovering self-assembling nanostructures. Through continuous enzymatic exchange of amino acid sequences, stable self-assembling structures are selected, highlighting the role of Fmoc-amino acids in evolving nanomaterials (Das, Hirsth, & Ulijn, 2009). This research opens new avenues in nanotechnology and materials science, offering a pathway to create highly ordered nanostructures with potential applications in biomedicine and engineering.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS) , Fmoc-protected amino acids serve as fundamental building blocks. The Fmoc group offers an orthogonal protection strategy, facilitating the sequential addition of amino acids to a growing peptide chain. This method is crucial for synthesizing peptides and proteins with high efficiency and fidelity, as demonstrated in various studies focusing on the synthesis of complex peptides and glycoconjugates on solid supports (Katajisto et al., 2002). The versatility and reliability of Fmoc-SPPS make it indispensable in the field of peptide therapeutics and biomaterials research.
Analytical Applications
Fmoc-protected amino acids are also pivotal in analytical chemistry , particularly in the separation and characterization of amino acids using techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC). For instance, the derivatization of amino acids with Fmoc-Cl allows for their efficient separation and detection, facilitating the analysis of complex biological samples and the study of peptide synthesis pathways (Chan et al., 1993). This application is crucial for quality control in peptide synthesis and for the detailed study of biological processes involving amino acids and peptides.
Safety And Hazards
L-Phenyl-D5-alanine-N-fmoc should be handled with personal protective equipment, including chemical impermeable gloves89. It should be stored in a well-ventilated area, and sources of ignition should be removed89.
Future Directions
The self-assembly of Fmoc protected single amino acids like L-Phenyl-D5-alanine-N-fmoc has attracted great interest due to their ease of synthesis and applications as functional materials7. The ability to control the morphologies resulting from self-assembly of these molecules opens up new possibilities for the design of distinct micro/nanostructures7.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-XFTMQEPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192525 | |
Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenyl-D5-alanine-N-fmoc | |
CAS RN |
225918-67-2 | |
Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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